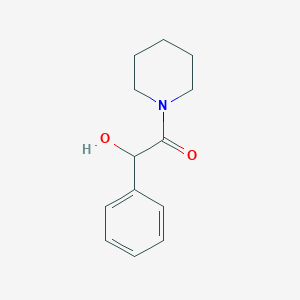
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of chloro, methyl, and disulfonamide groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide typically involves multiple steps. One common method includes the chlorination of a benzene derivative followed by sulfonation and subsequent alkylation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation and sulfur trioxide (SO3) for sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where the chloro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-1-methylbenzene: Similar in structure but lacks the disulfonamide groups.
4-chloro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the methyl group.
Uniqueness
The presence of both chloro and disulfonamide groups in 4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide makes it unique compared to other benzene derivatives. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H17ClN2O4S2 |
|---|---|
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-1-N,3-N-bis(prop-2-enyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H17ClN2O4S2/c1-4-6-15-21(17,18)12-9-13(11(14)8-10(12)3)22(19,20)16-7-5-2/h4-5,8-9,15-16H,1-2,6-7H2,3H3 |
Clave InChI |
DJYNWZDWNOZIKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)NCC=C)S(=O)(=O)NCC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
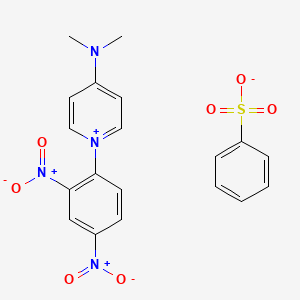
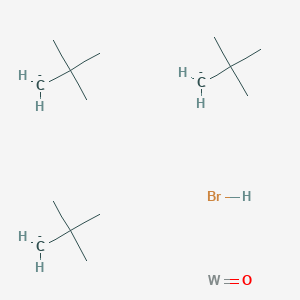
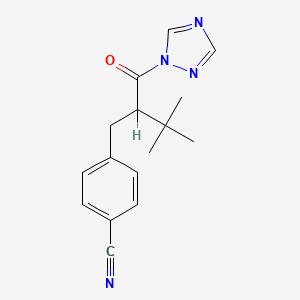
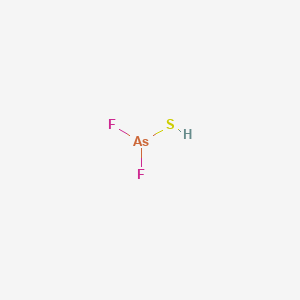
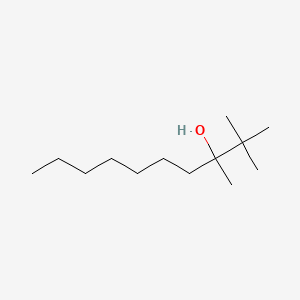
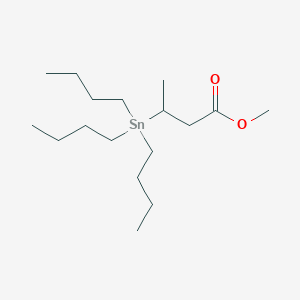

![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)
